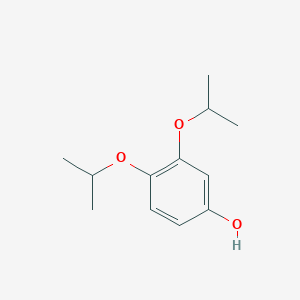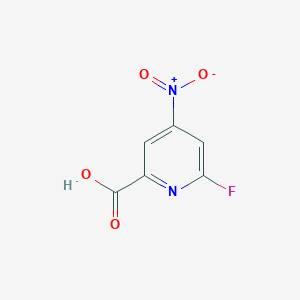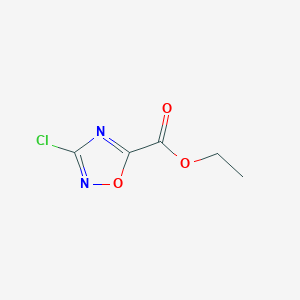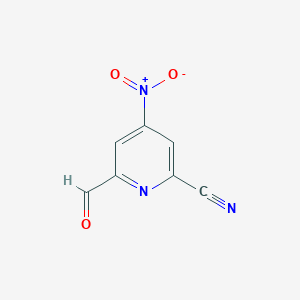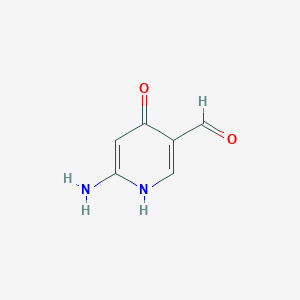
6-Amino-4-hydroxynicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H6N2O2 It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 4th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 6-amino-4-hydroxy-2-naphthalene-sulfonic acid with appropriate reagents under controlled conditions . Another method includes the use of β-haloester with thiourea or heating β-aminoester with formamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, methylation, and condensation reactions .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
6-Amino-4-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Amino-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as NADP-dependent dehydrogenases, interfering with metabolic processes like glycolysis and leading to ATP depletion . This mechanism is particularly relevant in its potential anticancer activity, where it synergizes with DNA-crosslinking chemotherapy drugs .
Comparación Con Compuestos Similares
6-Aminonicotinamide: A monocarboxylic acid amide that shares structural similarities with 6-Amino-4-hydroxynicotinaldehyde.
2-Amino-4,6-diphenylnicotinonitriles: Compounds with similar functional groups and potential biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
6-amino-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H3,7,8,10) |
Clave InChI |
JOEHMVDLWIMEDC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C(C1=O)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)

